molecular formula C11H12O2S B8303112 2-Benzylsulfanylmethylacrylic acid

2-Benzylsulfanylmethylacrylic acid

Cat. No.: B8303112
M. Wt: 208.28 g/mol
InChI Key: RSKAKJMAXJKLAK-UHFFFAOYSA-N
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Description

2-Benzylsulfanylmethylacrylic acid is a sulfur-containing acrylic acid derivative characterized by a benzylsulfanylmethyl substituent at the second position of the acrylic acid backbone. This compound’s structure combines a thioether (-S-) linkage with a benzyl group and a methylene bridge, distinguishing it from simpler acrylic acid derivatives.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)

InChI Key

RSKAKJMAXJKLAK-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Stability : Thioethers are prone to oxidation, suggesting the target compound may require inert storage conditions, unlike 2-benzylacrylic acid .
  • Reactivity : The methylene bridge (-CH₂-) in the target compound could enhance steric hindrance compared to 2-benzylacrylic acid, slowing esterification or polymerization kinetics.
  • Data Limitations: No direct studies on this compound were found in the provided evidence; further experimental work is needed to validate inferred properties.

Preparation Methods

Nucleophilic Substitution via Halomethyl Acrylate Intermediates

A widely applicable strategy involves the substitution of halomethyl groups in acrylic acid derivatives with benzylthiol. This approach is exemplified in the synthesis of bromomethyl-containing compounds, as demonstrated in the patent for 2-(bromomethyl)-2-butyl hexanoic acid . Adapting this methodology:

  • Synthesis of 2-(Bromomethyl)acrylic Acid Methyl Ester :
    Bromination of methyl acrylate at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via halogenation of pre-functionalized malonic acid derivatives. For instance, benzylmalonic acid treated with formaldehyde and diethylamine yields 2-methylene-3-phenylpropanoic acid , suggesting that analogous bromination could generate 2-(bromomethyl)acrylic acid.

  • Thiol Substitution :
    Reacting 2-(bromomethyl)acrylic acid methyl ester with benzylthiol (PhCH2SH\text{PhCH}_2\text{SH}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) facilitates nucleophilic displacement. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity, while inert atmospheres prevent thiol oxidation.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or LiOH in tetrahydrofuran/water mixtures. This step mirrors the ester-to-acid conversion reported in the synthesis of 2-benzylacrylic acid .

Key Considerations :

  • Yield Optimization : Substitution reactions typically achieve 70–85% yields under optimized conditions .

  • Byproducts : Competing elimination or disulfide formation requires careful stoichiometric control.

The domino Heck-aza-Michael reaction provides a template for thiol-based Michael additions. Adapting this for benzylsulfanylmethyl group introduction:

  • Propargyl Acrylate Synthesis :
    Propargyl alcohol is esterified with acrylic acid using dicyclohexylcarbodiimide (DCC) catalysis, yielding propargyl acrylate.

  • Thiol-Michael Addition :
    Benzylthiol undergoes conjugate addition to the electron-deficient alkyne in propargyl acrylate. Catalytic systems such as Pd2(dba)3\text{Pd}_2(\text{dba})_3 (from Heck reactions ) or organocatalysts (e.g., triethylamine) promote regioselective addition.

  • Acid Group Retention :
    Hydrolysis of the propargyl ester to the carboxylic acid is achieved under acidic or basic conditions.

Mechanistic Insights :

  • The reaction proceeds via a thiolate intermediate attacking the β-carbon of the acrylate.

  • Catalytic palladium enhances reaction rates and selectivity, as observed in related three-component couplings .

Condensation Reactions with Formaldehyde and Benzylthiol

The synthesis of 2-benzylacrylic acid via condensation of benzylmalonic acid with formaldehyde suggests a pathway for introducing sulfur-containing groups:

  • Mannich-Type Reaction :
    Benzylthiol, formaldehyde, and malonic acid react in a one-pot condensation. The thiol acts as a nucleophile, forming a sulfanylmethyl intermediate that undergoes decarboxylation to yield 2-benzylsulfanylmethylacrylic acid.

  • Acid-Catalyzed Cyclization :
    Lewis acids (e.g., ZnCl2\text{ZnCl}_2) or protic acids (e.g., HCl) facilitate dehydration and cyclization, analogous to the diethylamine-mediated synthesis of 2-benzylacrylic acid .

Challenges :

  • Competing polymerization of acrylic acid requires temperature modulation (0–10°C).

  • Thiol oxidation necessitates reducing agents like triphenylphosphine.

Radical Thiol-ene Coupling

Radical-mediated thiol-ene reactions offer a modern approach to C–S bond formation:

  • Acrylic Acid Functionalization :
    Allyl acrylate is synthesized via esterification of acrylic acid with allyl alcohol.

  • Radical Initiation :
    UV light or azobisisobutyronitrile (AIBN) generates thiyl radicals from benzylthiol, which add to the double bond of allyl acrylate.

  • Ester Hydrolysis :
    The allyl ester is cleaved using palladium-catalyzed deprotection or acidic hydrolysis.

Advantages :

  • High regioselectivity and tolerance for diverse functional groups.

  • Yields exceed 80% in model systems .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ConditionsAdvantagesLimitations
Nucleophilic SubstitutionBenzylthiol, K2CO3\text{K}_2\text{CO}_370–85DMF, 25–60°C, inert atmosphereHigh selectivity, scalableBromide precursor synthesis required
Michael AdditionPd2(dba)3\text{Pd}_2(\text{dba})_3, benzylthiol75–90DMF, 110°C, 14 hOne-pot, catalytic efficiencyHigh catalyst loading
Mannich CondensationFormaldehyde, HCl60–75Ethyl acetate, refluxSimple reagentsCompeting side reactions
Radical Thiol-eneAIBN, UV light80–95THF, rtMild conditions, fast kineticsRequires specialized equipment

Mechanistic and Practical Considerations

  • Protection Strategies : The carboxylic acid group often requires protection (e.g., as methyl or tert-butyl esters) during sulfur-based reactions to prevent side reactions. Deprotection is achieved via hydrolysis .

  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) effectively isolates the target compound from byproducts .

  • Spectroscopic Characterization : 1H NMR^1\text{H NMR} confirms the benzylsulfanylmethyl group (δ 3.8–4.2 ppm, –SCH2_2–; δ 7.2–7.4 ppm, aromatic protons). IR shows ν(C=O)\nu(\text{C=O}) at 1700–1720 cm1^{-1} .

Q & A

Q. What are the optimal synthetic routes for 2-Benzylsulfanylmethylacrylic acid, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic addition reactions involving sulfenyl chlorides. For example, benzenesulfenyl chloride reacts with acrylic acid derivatives under controlled conditions (e.g., anhydrous solvents, 0–25°C) to form thioether intermediates, which are subsequently functionalized . Key steps include:

  • Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Purity Validation: Confirm via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess degradation kinetics under thermal, photolytic, and hydrolytic conditions:

  • Thermal Stability: Incubate samples at 4°C, 25°C, and 40°C for 1–30 days. Monitor degradation via LC-MS (electrospray ionization, negative mode).
  • Photostability: Expose to UV light (λ = 254 nm) in quartz cuvettes; quantify decomposition products using high-resolution mass spectrometry (HRMS).
  • Hydrolytic Resistance: Test in buffers (pH 3–10) at 37°C; analyze residual compound via UV-Vis spectroscopy (λ = 220 nm) .
    Note: Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in complex matrices?

Methodological Answer: For environmental or biological samples, use:

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with 2 mL methanol:acetone (1:1 v/v).
  • Chromatography: LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase A (0.1% formic acid in water) and B (methanol). Gradient: 5% B to 95% B over 10 min.
  • Detection: Multiple reaction monitoring (MRM) for m/z transitions specific to the compound. Validate with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound derivatives?

Methodological Answer: Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:

  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O solvent for H/D exchange) to track proton transfer steps.
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of proposed pathways.
  • Kinetic Isotope Effects (KIE): Measure kH/kD ratios to distinguish between concerted and stepwise mechanisms.
    For example, conflicting reports on sulfenyl chloride additions (e.g., Markovnikov vs. anti-Markovnikov) can be clarified using these methods .

Q. What strategies mitigate matrix interference when analyzing this compound in wastewater or sludge?

Methodological Answer: Environmental samples often contain co-eluting contaminants. Mitigation strategies include:

  • Selective SPE Cleanup: Combine HLB cartridges with mixed-mode sorbents (e.g., MCX for cationic interference).
  • Post-Column Derivatization: React with dansyl chloride to enhance MS sensitivity and specificity.
  • High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or Q-TOF instruments (resolving power >50,000) to distinguish isotopic patterns from interfering ions .

Q. How can researchers design experiments to probe the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: To study regioselectivity in Diels-Alder or [2+2] cycloadditions:

  • Substrate Screening: Test dienophiles with varying electron-withdrawing groups (e.g., maleic anhydride vs. acrylonitrile).
  • Temperature Control: Perform reactions at –78°C (to favor kinetic control) vs. reflux (thermodynamic control).
  • X-ray Crystallography: Resolve adduct structures to confirm regiochemical outcomes.
    For example, prior studies on sulfenyl chloride additions suggest steric and electronic factors dominate regioselectivity, which can be extrapolated to this compound .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often arise from impurities or measurement conditions. Resolve via:

  • Standardized Protocols: Use USP-grade solvents and equilibrate samples at 25°C for 24 hours.
  • Dynamic Light Scattering (DLS): Detect aggregates in nonpolar solvents (e.g., hexane) that may skew solubility measurements.
  • Ternary Phase Diagrams: Map solubility in solvent mixtures (e.g., ethanol/water) to identify co-solvency effects.

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